molecular formula C8H6ClIO2 B8226428 4-Chloro-2-iodo-6-methylbenzoic acid

4-Chloro-2-iodo-6-methylbenzoic acid

Cat. No.: B8226428
M. Wt: 296.49 g/mol
InChI Key: DRYFFNYQTYAJIE-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-methylbenzoic acid: is an organic compound with the molecular formula C8H6ClIO2 . It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-6-methylbenzoic acid typically involves the iodination and chlorination of 6-methylbenzoic acid. The process may include the following steps:

    Chlorination: The addition of a chlorine atom, which can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize efficiency.

    Purification: Using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products:

    Substitution: Derivatives with different functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Chloro-2-iodo-6-methylbenzoic acid serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows for multiple functional group modifications, making it an essential intermediate in the preparation of more complex molecules.

Reactivity and Functionalization
The presence of both chlorine and iodine atoms enhances its reactivity, facilitating substitution reactions. It can undergo:

  • Nucleophilic substitution to introduce various functional groups.
  • Oxidation to form carboxylic acids or ketones.
  • Reduction to yield alcohols or alkanes.
  • Coupling reactions , particularly in the formation of biaryl compounds .

Biological Applications

Pharmaceutical Research
Recent studies have indicated that this compound and its derivatives exhibit potential pharmacological activities. For instance, compounds derived from this acid have been investigated for their anticancer properties, showing promising results against various cancer cell lines .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves interaction with biological targets such as proteins or enzymes, leading to altered cellular processes. For example, some derivatives have demonstrated significant binding affinity to tubulin, suggesting their potential as anticancer agents by disrupting microtubule dynamics .

Case Study 1: Anticancer Activity

A study evaluated a series of derivatives based on this compound against multiple cancer cell lines. One derivative exhibited a growth inhibition rate of over 50% at a concentration of 10 µM across several tested lines, indicating its potential as a lead compound for further development .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of certain derivatives. One compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Material Science Applications

In addition to its uses in biological systems, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and other materials where enhanced chemical stability or specific reactivity is desired .

Data Tables

Application Area Description Examples/Results
Organic SynthesisBuilding block for complex organic moleculesUsed in the synthesis of biaryl compounds
Pharmaceutical ResearchInvestigated for anticancer and antibacterial activitiesSignificant inhibition observed in cancer cell lines
Material ScienceIncorporated into specialty chemicals and polymersEnhanced stability and reactivity

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-6-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or catalyst, facilitating the formation of new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.

Comparison with Similar Compounds

    4-Chloro-2-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    2-Chloro-6-methylbenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness: 4-Chloro-2-iodo-6-methylbenzoic acid is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research.

Biological Activity

4-Chloro-2-iodo-6-methylbenzoic acid (C8H6ClIO2) is a halogenated aromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of chlorine and iodine substituents on the aromatic ring, which significantly influence its reactivity and biological properties. It can undergo various chemical reactions, such as substitution, oxidation, and coupling, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogens enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activities, receptor binding, and influence on cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study investigating its efficacy against various bacterial strains reported minimum inhibitory concentrations (MICs) that highlight its potential as an antibacterial agent.

CompoundTarget BacteriaMIC (µg/mL)Growth Inhibition (%)
This compoundEscherichia coli50100
This compoundStaphylococcus aureus2585

This table indicates that the compound effectively inhibits the growth of both gram-negative and gram-positive bacteria .

Anti-HIV Activity

In synthetic methodologies, derivatives of this compound have been utilized in the development of anti-HIV compounds. For instance, a study reported the synthesis of an anti-HIV molecule with a yield improvement over previous methods. The compound facilitated the formation of biologically active structures that demonstrated significant antiviral activity .

Case Studies

  • Synthesis of Anti-HIV Molecules : The compound was employed in a synthetic route to create an anti-HIV molecule with a yield of 65%. This was achieved through a novel reaction pathway that enhanced efficiency compared to traditional methods .
  • Inhibition of USP7 : In another study, derivatives including this compound were tested for their ability to inhibit USP7, an important target in cancer therapy. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-iodo-6-methylbenzoic acid?

  • Methodological Answer : Synthesis typically involves halogenation and protection/deprotection strategies. For example:

Iodination : Start with 4-chloro-6-methylbenzoic acid. Use iodine (I₂) with an oxidizing agent (e.g., HIO₃) in a polar solvent (e.g., acetic acid) at 80–100°C to introduce the iodine substituent at the 2-position.

Protection of Carboxylic Acid : Protect the carboxylic acid group as a methyl ester using SOCl₂/MeOH to avoid side reactions during iodination.

Purification : Post-reaction, hydrolyze the ester back to the carboxylic acid using NaOH/EtOH. Recrystallize from ethanol/water (3:1 v/v) for purity.
Yield Optimization : Adjust stoichiometry (1.2 eq I₂) and reaction time (12–16 hrs) to minimize polyiodination byproducts. Monitor via TLC (silica gel, hexane/ethyl acetate 4:1) .

Q. How can this compound be purified, and what solvents are suitable?

  • Methodological Answer :

  • Recrystallization : Use ethanol or methanol due to moderate solubility at high temperatures. Cool slowly to 4°C to maximize crystal formation.
  • Column Chromatography : For impurities (e.g., di-iodinated byproducts), use silica gel with a gradient eluent (hexane → ethyl acetate, 0–30% acetic acid for polarity adjustment).
  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for analytical purity checks .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer :

  • Light Sensitivity : Store in amber glass vials at –20°C to prevent photodecomposition of the iodo group.
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group.
  • Inert Atmosphere : Argon or nitrogen gas can minimize oxidative degradation during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) across literature sources?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques:
  • NMR : Compare 1^1H and 13^13C spectra with computed data (DFT calculations, e.g., B3LYP/6-31G*). The methyl group (δ ~2.3 ppm) and aromatic protons (δ ~7.5–8.1 ppm) should align with substituent effects.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, substituent positions) using single-crystal diffraction (as in for 2-chloro-6-fluorobenzoic acid) .
  • Database Consistency : Cross-reference with PubChem or ChemSpider entries, avoiding unreliable sources (e.g., BenchChem) .

Q. What is the regioselectivity of substitution reactions involving this compound?

  • Methodological Answer :

  • Electrophilic Substitution : The electron-withdrawing Cl and I groups direct further substitution to the para position relative to the methyl group.
  • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) and analyze products via LC-MS. Expected major product: 4-chloro-2-iodo-6-methyl-3-nitrobenzoic acid .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer :

  • Single-Crystal Growth : Use slow evaporation of a saturated ethanol solution.
  • X-ray Diffraction : Collect data at 200 K (as in ) with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL, reporting R-factor < 0.05 for reliability.
  • Key Parameters : Analyze dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., carboxylic acid dimerization) .

Q. What pharmacological applications are hypothesized for this compound?

  • Methodological Answer :

  • Receptor Binding Studies : The iodo and methyl groups may enhance lipophilicity, making it a candidate for CNS-targeted drugs. Screen against dopamine D2 and serotonin 5-HT3 receptors using radioligand assays (see for analogous benzamide derivatives).
  • SAR Analysis : Compare bioactivity with analogs (e.g., 4-chloro-2-fluoro derivatives) to assess iodine’s role in binding affinity .

Properties

IUPAC Name

4-chloro-2-iodo-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYFFNYQTYAJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Chloro-2-methylbenzoic acid (1.7 g, 10 mmol), palladium(II) acetate (112 mg, 0.5 mmol), iodobenzene diacetate (6.44 g, 20 mmol) and elemental iodine (5.08 g, 20 mmol) were dissolved in N,N-dimethylformamide (50 mL) and stirred overnight at 100° C. The reaction mixture was cooled to room temperature, diluted with methyl-tert-butylether and 2M hydrochloric acid and washed with 10% aqueous solution of sodium metabisulphite. Organic phase was extracted with 2M sodium hydroxide and the resulting basic aqueous phase was acidified with concentrated aqueoushydrochloric acid and re-extracted with methyl-tert-butylether. The solvent was removed under reduced pressure affording 4-chloro-2-iodo-6-methylbenzoic acid (2.8 g, 94% yield) without further purification. So obtained iodinated benzoic acid (2.8 g, 9.4 mmol) was dissolved in N,N-dimethylformamide (25 mL) and methyliodide (1.25 mL, 20 mmol) and potassium carbonate (2.8 g, 20 mmol) were added. The reaction mixture was stirred overnight at room temperature, diluted with methyl-tert-butylether and washed with water, 1M sodium hydroxide, water and brine. Solvent was removed under reduced pressure and the crude was purified by flash chromatography (n-hexane/diethyl ether 100:2) to give title compound (2.2 g, 75% yield).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-methyl-benzoic acid (3.40 g, 20 mmol,), N-iodosuccinamide (4.4 g, 22 mmol) and palladium (II) acetate (0.448 g, 2 mmol) in dry DMF (35 mL) was heated at 100° C. for 36 h under nitrogen atmosphere. After this time, the reaction mixture was cooled to ambient temperature and poured into water. The aqueous solution was extracted with ethyl acetate (2×100 mL) and the combined organic extracts were washed with aqueous sodium thiosulphate (30 mL) and brine (30 mL). The organic solution was dried over anhydrous MgSO4, filtered and concentrated to afford 4-chloro-2-iodo-6-methyl-benzoic acid. The product was used without further purification.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
N-iodosuccinamide
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.448 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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